Cyclobutyl(4-ethoxyphenyl)methanamine

Description

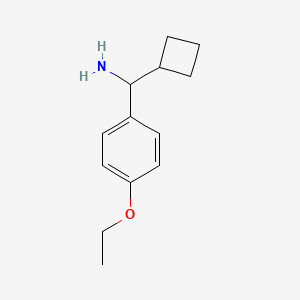

Cyclobutyl(4-ethoxyphenyl)methanamine is a secondary amine featuring a cyclobutyl group attached to a methanamine backbone, with a 4-ethoxyphenyl substituent.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

cyclobutyl-(4-ethoxyphenyl)methanamine |

InChI |

InChI=1S/C13H19NO/c1-2-15-12-8-6-11(7-9-12)13(14)10-4-3-5-10/h6-10,13H,2-5,14H2,1H3 |

InChI Key |

BQYKYGNIMKAUQB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C2CCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutyl(4-ethoxyphenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclobutylamine with 4-ethoxybenzaldehyde under reductive amination conditions. This process typically uses a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(4-ethoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides are used to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in an organic solvent.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amine derivatives.

Substitution: Alkylated or acylated amine products.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Cyclobutyl(4-ethoxyphenyl)methanamine is explored as a potential lead compound in drug discovery due to its biological activity. It has been shown to interact with neurotransmitter receptors, potentially influencing mood regulation and cognitive functions.

-

Biological Activity Studies

- The compound has demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (e.g., <10 μM against non-small cell lung cancer) . This suggests its potential as an antitumor agent.

- It also exhibits enzyme inhibition properties, which can modulate metabolic pathways critical for cellular functions. Assays have shown IC50 values ranging from 5 to 20 μM for specific target enzymes.

-

Neuroscience Research

- Studies indicate that the compound may modulate serotonin receptors, which could have implications for the treatment of mood disorders and anxiety. This highlights its potential role in psychiatric medicine.

Case Studies

-

Antitumor Activity

- A study evaluated the antitumor effects of this compound against non-small cell lung cancer (NSCLC) cell lines. The compound exhibited significant cytotoxicity with an EC50 value of approximately 8 μM, indicating its potential as a lead compound for cancer therapy.

-

Neurological Implications

- Research focusing on the compound's effects on neurotransmitter systems revealed its ability to modulate serotonin receptors. This finding suggests potential therapeutic applications in treating mood disorders and anxiety.

-

Enzyme Interaction Studies

- In enzyme inhibition assays, this compound demonstrated significant inhibition of target enzymes involved in metabolic pathways, further supporting its role in biochemical research.

Mechanism of Action

The mechanism of action of Cyclobutyl(4-ethoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The cyclobutyl and 4-ethoxyphenyl groups contribute to the compound’s overall binding affinity and specificity, influencing its biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 4-ethoxyphenyl group introduces steric bulk and electron-donating effects compared to other substituents. Key analogs include:

Key Observations :

Market and Industrial Relevance

- Halogenated Analogs : 1-[1-(4-Chlorophenyl)cyclobutyl]methanamine dominates the market due to its applications in oncology, with a projected CAGR of 6.8% (2020–2025) .

- Methoxy vs. Ethoxy Derivatives : Methoxy-substituted compounds are more prevalent in early-stage drug discovery, while ethoxy variants remain underexplored, indicating a niche for development .

Biological Activity

Cyclobutyl(4-ethoxyphenyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmaceutical applications. This article explores the compound's biological activity, synthesizing findings from various studies, and presenting data in a structured format.

Chemical Structure and Properties

This compound is characterized by its cyclobutyl group attached to a 4-ethoxyphenyl moiety through a methanamine linkage. The molecular formula is , and it has a molecular weight of approximately 203.28 g/mol. This structure provides a unique scaffold for biological activity, particularly in targeting specific receptors or enzymes.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antitumor Activity : Many derivatives have shown significant inhibitory effects against cancer cell lines.

- Antimicrobial Properties : Some compounds in this class demonstrate effectiveness against bacterial and fungal strains.

- Receptor Inhibition : Compounds targeting specific receptor tyrosine kinases have been identified.

In Vitro Studies

In vitro studies are crucial for understanding the biological activity of this compound. The following table summarizes key findings from related research:

| Study | Cell Line / Target | IC50 (nM) | Activity |

|---|---|---|---|

| VEGFR2 | 3 | Inhibitor | |

| M. tuberculosis | 6.9 | Antibacterial | |

| HCT116 (Colon Cancer) | 5.3 | Antitumor | |

| KMS-12 BM (Myeloma) | 1400 | Moderate |

Case Studies

- Antitumor Activity : A study on indazole-containing derivatives showed that compounds similar to this compound exhibited strong antiproliferative effects against various cancer cell lines, notably HCT116, with IC50 values indicating potent activity .

- Antimicrobial Effects : Research on amide derivatives containing cyclopropane structures revealed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for cyclobutyl derivatives as antimicrobial agents .

- Receptor Kinase Inhibition : Cyclobutyl derivatives have been explored for their ability to inhibit receptor tyrosine kinases such as VEGFR2, which plays a critical role in tumor angiogenesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Key findings include:

- Modifications to the ethoxy group can significantly affect potency and selectivity against target receptors.

- The introduction of substituents on the phenyl ring can enhance binding affinity and improve pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclobutyl(4-ethoxyphenyl)methanamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A transition metal-free catalytic reduction of primary amides using potassium complexes provides a viable route. For example, 4-ethoxybenzamide can be reduced with HBpin (pinacolborane) to yield (4-ethoxyphenyl)methanamine hydrochloride, which can then undergo alkylation with cyclobutyl groups . Optimize solvent polarity (e.g., THF vs. DCM) and stoichiometry (e.g., 4:1 HBpin:amide ratio) to enhance yields (>80%) and minimize byproducts. Monitor reaction progress via TLC or HPLC.

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Use - and -NMR to resolve cyclobutyl ring proton coupling patterns (e.g., and ) and confirm stereochemistry. Compare experimental coupling constants with literature values for cyclobutane derivatives (e.g., trans-diagonal couplings in cyclobutyl systems are typically negative) . High-resolution mass spectrometry (HRMS) and IR spectroscopy can validate molecular weight and functional groups (e.g., amine stretching at ~3300 cm).

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS-compliant guidelines:

- Storage : Refrigerate (<4°C) in sealed, dry containers to prevent hydrolysis or oxidation .

- PPE : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone steps (e.g., sonication), employ fume hoods and N95 respirators .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and collect waste in designated containers .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model protonation states of the amine group and cyclobutyl ring strain. Simulate degradation pathways at elevated temperatures (>60°C) to identify labile bonds (e.g., ethoxy-phenyl linkage). Validate predictions experimentally via accelerated stability testing (ICH Q1A guidelines) using HPLC-UV to quantify degradation products .

Q. What strategies resolve contradictions in reported spectroscopic data for cyclobutyl-containing methanamines?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (e.g., - HSQC and HMBC) to distinguish between diastereomers or conformers. For example, cyclobutyl protons in chair-like vs. boat-like conformers exhibit distinct splitting patterns . Compare retention times in chiral HPLC with enantiopure standards to address stereochemical discrepancies .

Q. How does the electronic nature of substituents on the phenyl ring influence the biological activity of this compound derivatives?

- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., -NO) or electron-donating (e.g., -OCH) groups at the para position. Assess receptor binding affinity via surface plasmon resonance (SPR) or radioligand assays. Correlate Hammett σ values with IC data to quantify electronic effects .

Q. What catalytic systems improve the enantioselective synthesis of this compound?

- Methodological Answer : Chiral phosphoric acids (e.g., TRIP) or N-heterocyclic carbene (NHC) catalysts can induce asymmetry during cyclobutane ring formation. For example, asymmetric [2+2] photocycloaddition of styrene derivatives with chiral templates achieves >90% ee . Optimize catalyst loading (5–10 mol%) and UV irradiation time to balance enantioselectivity and scalability.

Data Contradictions and Mitigation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.